molecular formula C9H9N3O B12098733 Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- CAS No. 1638593-63-1

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Cat. No.: B12098733
CAS No.: 1638593-63-1
M. Wt: 175.19 g/mol
InChI Key: MELGVQORMNLSED-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-, involves various methods. One common approach is the cyclization of appropriate hydrazones with pyridine derivatives. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine . Another method involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of these compounds often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1638593-63-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(1-methylpyrazolo[3,4-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)8-7-4-3-5-10-9(7)12(2)11-8/h3-5H,1-2H3

InChI Key

MELGVQORMNLSED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2=C1C=CC=N2)C

Origin of Product

United States

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